

Navigating the Crystalline Landscape of Fluorinated Phenylboronic Acids: A Technical Guide

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Compound of Interest

Compound Name: (4-Ethoxy-2,6-difluorophenyl)boronic acid

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Disclaimer: As of December 2025, a comprehensive search of publicly available crystallographic databases reveals no deposited crystal structure for **(4-Ethoxy-2,6-difluorophenyl)boronic acid**. This guide, therefore, presents a detailed analysis of the crystal structures of the closely related and structurally significant isomers, 2,4-Difluorophenylboronic acid and 2,6-Difluorophenylboronic acid. The methodologies and structural insights discussed herein provide a foundational framework for understanding the solid-state behavior of **(4-Ethoxy-2,6-difluorophenyl)boronic acid**, should its crystal structure become available.

Introduction to Fluorinated Phenylboronic Acids in Drug Discovery

Phenylboronic acids are a pivotal class of compounds in organic synthesis and medicinal chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions. The incorporation of fluorine atoms onto the phenyl ring significantly modulates the electronic properties, metabolic stability, and binding interactions of these molecules. This makes fluorinated phenylboronic acids attractive building blocks in the design of novel therapeutic agents. Understanding their three-dimensional structure in the solid state through single-crystal X-ray diffraction is paramount for rational drug design and crystal engineering.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for 2,4-difluorophenylboronic acid and 2,6-difluorophenylboronic acid, offering a quantitative comparison of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for 2,4-Difluorophenylboronic acid

Parameter	Value
Chemical Formula	C ₆ H ₅ BF ₂ O ₂
Molecular Weight	157.91 g/mol [1][2]
Crystal System	Monoclinic[1]
Space Group	P2 ₁ /n
a (Å)	3.7617 (11)[1]
b (Å)	12.347 (4)[1]
c (Å)	14.620 (4)[1]
α (°)	90
β (°)	95.450 (5)[1]
γ (°)	90
Volume (Å ³)	676.0 (3)[1]
Z	4[1]
Temperature (K)	293 (2)[1]
Radiation (λ, Å)	Mo Kα (0.71073)
R-factor (%)	5.6
wR-factor (%)	12.7

Table 2: Crystal Data for 2,6-Difluorophenylboronic acid

Parameter	Value
Chemical Formula	C ₆ H ₅ BF ₂ O ₂
Molecular Weight	157.91 g/mol [3]
Crystal System	Monoclinic
Space Group	P 1 21/n 1[3]
a (Å)	5.02719[3]
b (Å)	5.39423[3]
c (Å)	23.2334[3]
α (°)	90.00[3]
β (°)	91.897[3]
γ (°)	90.00[3]
Z	4[3]
Residual Factor	0.0361[3]

Molecular and Crystal Packing Analysis

2,4-Difluorophenylboronic acid: The molecular structure of 2,4-difluorophenylboronic acid is nearly planar, which suggests electronic delocalization between the dihydroxyboryl group and the aromatic ring.[1][4] This planarity is supported by a short B-C bond length of 1.566 (3) Å.[1] In the crystal, molecules form inversion dimers through strong O-H...O hydrogen bonds.[1][4] These dimers are further linked into two-dimensional sheets by O-H...F hydrogen bonds, highlighting the significant role of the fluorine atoms in the supramolecular assembly.[1]

2,6-Difluorophenylboronic acid: The crystal structure of 2,6-difluorophenylboronic acid also features a hydrogen-bonded dimeric arrangement, a common motif for phenylboronic acids. The supramolecular organization is influenced by the positions of the fluorine substituents.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a systematic process that involves several key stages.^[5] The following protocol outlines the general methodology for the crystallographic analysis of a novel phenylboronic acid derivative.

Synthesis and Purification

The target compound, **(4-Ethoxy-2,6-difluorophenyl)boronic acid**, would first be synthesized using established organic chemistry methods. Following synthesis, the crude product must be purified to a high degree, typically through techniques such as column chromatography or recrystallization, to remove impurities that could hinder crystallization.

Crystallization

Growing high-quality single crystals is often the most challenging step.^[6] Several methods can be employed:

- **Slow Evaporation:** The purified compound is dissolved in a suitable solvent or solvent mixture to form a saturated or near-saturated solution. The container is then loosely covered to allow for the slow evaporation of the solvent at a constant temperature.
- **Vapor Diffusion:** A concentrated solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a precipitant (an "anti-solvent" in which the compound is less soluble). The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.
- **Cooling Methods:** A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and leading to the formation of crystals.

Crystal Selection and Mounting

Once crystals have formed, they are examined under a microscope. A suitable crystal (typically 0.1-0.5 mm in size with well-defined faces and no visible defects) is selected. The chosen crystal is carefully mounted on a goniometer head, often using a cryoloop and a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize thermal vibrations during data collection.

Data Collection

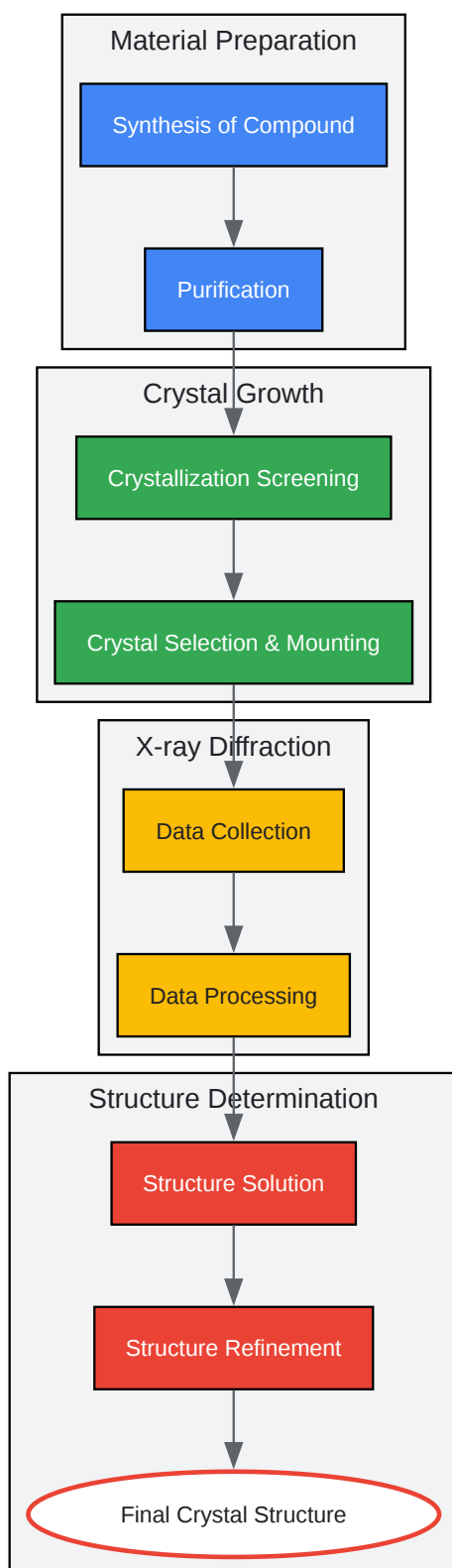
Data collection is performed using a single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS).[7] A monochromatic X-ray beam, typically from a Molybdenum (Mo K α , $\lambda = 0.71073 \text{ \AA}$) or Copper (Cu K α , $\lambda = 1.5418 \text{ \AA}$) source, is directed at the crystal.[7] The crystal is rotated through a series of angles, and for each orientation, the instrument records the positions and intensities of the diffracted X-ray beams.[6]

Structure Solution and Refinement

The collected diffraction data, which is a pattern of spots corresponding to the reciprocal lattice of the crystal, is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods or Patterson functions. This initial structural model is then refined against the experimental data using least-squares methods.[6] This iterative process adjusts the atomic positions, and their displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns, resulting in a final, accurate crystal structure.

Visualizing the Workflow

The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray diffraction.



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Caption: General workflow for single-crystal X-ray diffraction analysis.

Conclusion

While the crystal structure of **(4-Ethoxy-2,6-difluorophenyl)boronic acid** remains to be determined, the crystallographic data of its isomers, 2,4- and 2,6-difluorophenylboronic acid, provide valuable insights into the expected structural features. The presence of fluorine atoms and the boronic acid moiety dictates the formation of hydrogen-bonded networks, which are crucial for the stability of the crystal lattice. The experimental protocols outlined in this guide provide a robust framework for the future determination and analysis of the crystal structure of the title compound and other related derivatives, which will undoubtedly aid in the advancement of rational drug design and materials science.

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